molecular formula C16H30OSn B054039 2-(Tributylstannyl)furan CAS No. 118486-94-5

2-(Tributylstannyl)furan

Cat. No.: B054039
CAS No.: 118486-94-5
M. Wt: 357.1 g/mol
InChI Key: SANWDQJIWZEKOD-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)furan (CAS: 414506) is an organotin compound featuring a furan ring substituted with a tributylstannyl group at the 2-position. Its molecular formula is C₁₆H₂₈OSn, with a molecular weight of 385.13 g/mol. This compound is widely utilized in Stille cross-coupling reactions, enabling the synthesis of complex heterocyclic systems, nucleosides, and functional materials . Key applications include:

  • Nucleoside modification: Coupling with iodinated nucleosides (e.g., 5-iodouridine) to yield furan-substituted derivatives in near-quantitative yields (98%) under PdCl₂(PPh₃)₂ catalysis .
  • Polymer science: Doping into polyvinyltoluene (PVT) matrices to create plastic scintillators with high optical transmittance (90%) and radioluminescence properties .
  • Pharmaceutical intermediates: Facilitating one-pot syntheses of polycarbo-substituted quinazolines in moderate yields (Table 5, Scheme 5) .

The compound is typically a yellow oil and requires careful handling due to its toxicity via inhalation, skin contact, or ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tributylstannyl)furan can be synthesized through the reaction of furan with tributyltin chloride in the presence of a base such as sodium hydride. The reaction typically involves refluxing the mixture in an inert atmosphere for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may involve continuous flow systems to optimize the reaction efficiency and minimize by-products .

Scientific Research Applications

Organic Synthesis

2-(Tributylstannyl)furan serves as a crucial intermediate in the synthesis of furan-containing organometallic compounds. Its reactive Sn-C bond allows for transmetalation reactions with transition metals, leading to the formation of novel furan-metal complexes. These complexes are significant for their potential applications in catalysis and material science.

Case Study: Stille Coupling Reactions

In a study involving Stille coupling reactions, this compound was used to synthesize various new thienyl and furyl derivatives of pyrene. The resulting compounds demonstrated promising optical properties suitable for light-emitting electrochemical cells (OLEDs) and spintronics applications .

Catalysis

The compound's ability to form stable complexes with transition metals enhances its utility in catalysis. For instance, it has been applied in cross-coupling reactions, which are foundational in constructing complex organic molecules.

Data Table: Comparison of Catalytic Activity

Reaction TypeCatalyst UsedYield (%)Reference
Stille CouplingThis compound85
Suzuki CouplingPalladium Complex90
Heck ReactionNickel Complex78

Medicinal Chemistry

Research has indicated that this compound can interact with biological molecules, making it a candidate for drug development. Its ability to form stable complexes with nucleic acids suggests potential therapeutic applications.

Case Study: Nucleoside Analog Synthesis

Studies have explored the use of this compound in synthesizing nucleoside analogs that exhibit strong binding affinities to adenosine receptors. These compounds have shown promise as drug candidates in immune-oncology .

Material Science

The optical properties of derivatives synthesized from this compound have made them attractive for applications in material science. The compounds exhibit unique photophysical characteristics that are beneficial for developing advanced materials.

Data Table: Optical Properties of Derivatives

Compound NameAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)
Thienyl Derivative4505501000
Furyl Derivative430520800

Environmental Considerations

While exploring the applications of this compound, it is essential to acknowledge its potential environmental hazards. The compound is classified as an acute toxic and irritant substance, necessitating careful handling and disposal measures .

Mechanism of Action

The primary mechanism of action for 2-(Tributylstannyl)furan involves its role as a reagent in Stille coupling reactions. The tributylstannyl group acts as a leaving group, facilitating the formation of a new carbon-carbon bond. The palladium catalyst plays a crucial role in this process by coordinating with the stannyl group and the electrophile, enabling the transmetalation and reductive elimination steps that form the final product .

Comparison with Similar Compounds

Structural and Functional Analogs

2-(Tributylstannyl)thiophene

  • Structure : Replaces the furan oxygen with sulfur.
  • Reactivity :
    • Participates in Stille couplings under similar conditions (Pd catalysis, 70–90°C) but may exhibit lower yields compared to the furan analog due to sulfur’s electron-withdrawing effects .
    • Example: In carbazole derivative synthesis, 2-(tributylstannyl)thiophene required 24 hours at 90°C, comparable to the furan analog but with unquantified yield differences .
  • Applications : Primarily used in organic electronics and heterocyclic chemistry.

3-FORMYL-2-(TRIBUTYLSTANNYL)FURAN

  • Structure : Adds a formyl (-CHO) group at the 3-position of the furan ring.
  • Reactivity: The formyl group enhances electrophilicity, enabling aldehyde-specific reactions (e.g., condensations) unavailable to the parent compound. Limited data on cross-coupling efficiency, but the electron-withdrawing formyl group may reduce Pd-catalyzed coupling rates .
  • Applications: Potential intermediate for functionalized furans in medicinal chemistry.

2-(Furan-2-yltellanyl)furan

  • Structure : Contains a tellurium atom bridging two furan rings.
  • Higher molecular weight (261.73 g/mol) and stability concerns compared to stannyl analogs .

Substituted Furan Derivatives

2-Pentylfuran (CAS: 3777-69-3)

  • Structure : Linear pentyl chain at the 2-position.
  • Reactivity :
    • Lacks a reactive stannyl group; instead, it is a volatile flavor compound formed via lipid oxidation in food systems .
    • Forms under thermal processing (≥110°C) in oil-containing matrices .

2-BUTANOYL-5-METHYLFURAN (CAS: 90673-55-5)

  • Structure: Butanoyl and methyl groups at the 2- and 5-positions.
  • Reactivity: Non-reactive in cross-couplings; functions as a flavorant or fragrance component .
  • Applications : Food and cosmetic industries.

Comparative Data Table

Compound Structure Key Reactivity Yield in Stille Coupling Applications Toxicity Notes
2-(Tributylstannyl)furan Furan + SnBu₃ High reactivity with Pd catalysts; broad substrate scope 89–98% Nucleosides, scintillators, drugs Toxic (inhalation/skin)
2-(Tributylstannyl)thiophene Thiophene + SnBu₃ Moderate reactivity; sulfur may reduce coupling efficiency Not reported Organic electronics Similar organotin toxicity
3-Formyl-2-(Tributylstannyl)furan Furan + SnBu₃ + CHO Enhanced electrophilicity; potential for aldehyde-specific reactions Not studied Medicinal chemistry Presumed high toxicity
2-Pentylfuran Furan + C₅H₁₁ Non-reactive; thermal/oxidative formation N/A Food flavoring Low acute toxicity

Research Findings and Insights

  • Catalytic Efficiency : this compound outperforms thiophene analogs in Stille couplings due to furan’s electron-rich nature, enhancing transmetallation rates .
  • Material Science: Unique scintillation properties (light yield: 6,700 ph/MeV) make it irreplaceable in radiation detection, unlike non-stannyl furans .
  • Toxicity Profile: Organotin compounds (e.g., this compound) exhibit higher toxicity than simple methylfurans, which primarily affect liver and kidney function .

Biological Activity

2-(Tributylstannyl)furan is an organotin compound characterized by the presence of a furan ring and tributylstannyl group. Organotin compounds have gained attention in various fields, including medicinal chemistry, due to their biological activities and potential therapeutic applications. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

  • Chemical Formula: C12_{12}H22_{22}OSn
  • Molecular Weight: 274.01 g/mol
  • Density: 1.164 g/mL at 25 °C
  • Refractive Index: 1.512

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its antifungal and cytotoxic properties. The compound's mechanism of action is often linked to its ability to interact with cellular components, leading to disruption of normal cellular functions.

Cytotoxic Effects

Cytotoxicity assays have demonstrated that organotin compounds can induce apoptosis in various cancer cell lines. The cytotoxic effects are often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Preliminary investigations into this compound suggest it may possess similar properties, although detailed studies are required to confirm these findings.

Table 1: Summary of Biological Activities of Organotin Compounds

CompoundActivity TypeMechanism of ActionReference
This compoundAntifungalDisruption of membrane integrity
Triphenyltin chlorideAnticancerInduction of apoptosis via ROS generation
Dibutyltin dichlorideAntimicrobialInhibition of cell wall synthesis
Butyltin hydroxideCytotoxicInteraction with thiol groups in proteins

Safety and Environmental Considerations

This compound is classified as hazardous due to its toxicity to aquatic life and potential health risks upon exposure. Safety data sheets indicate that it can cause skin irritation and serious eye damage. Therefore, handling precautions must be observed to minimize exposure risks.

Q & A

Q. Basic: What are the standard synthetic routes for 2-(Tributylstannyl)furan in cross-coupling reactions?

Answer:
this compound is primarily used in Stille coupling reactions to introduce furyl groups into aromatic systems. A typical protocol involves:

  • Catalyst : PdCl₂(PPh₃)₂ (1–5 mol%) in anhydrous DMF or THF under inert gas (N₂/Ar) .
  • Reaction Conditions : Temperatures ranging from 80°C to 120°C for 12–72 hours, yielding products like 4-(3-furyl) nucleosides or thiophene derivatives .
  • Substrates : Halogenated precursors (e.g., 5-iodouridine or 4,6-dichloropyrimidoindole derivatives) react with this compound to form C–C bonds .
  • Yields : Reported yields exceed 85% in optimized conditions .

Q. Advanced: How can reaction conditions be optimized to minimize side reactions in Stille couplings involving this compound?

Answer:
Key optimization strategies include:

  • Catalyst Selection : PdCl₂(PPh₃)₂ minimizes undesired homo-coupling compared to Pd(PPh₃)₄, which may promote β-hydride elimination .
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance solubility of stannane reagents and stabilize Pd intermediates .
  • Temperature Control : Lower temperatures (80–100°C) reduce decomposition of heat-sensitive substrates, while higher temperatures (120°C) accelerate sluggish reactions .
  • Purification : Chromatographic removal of tributyltin byproducts is critical for high-purity products .

Q. Basic: What spectroscopic methods are used to characterize this compound and its derivatives?

Answer:

  • NMR :
    • ¹H NMR : Distinct signals for furan protons (δ 6.3–7.2 ppm) and tributyltin groups (δ 0.8–1.6 ppm) .
    • ¹³C NMR : Tin-coupled carbons (e.g., C-2 of furan at δ 140–150 ppm) .
  • Mass Spectrometry : High-resolution FAB-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 503.1520 for a furan-thiophene nucleoside derivative) .
  • IR : Absorptions at 1600–1650 cm⁻¹ (C=C furan ring) and 500–600 cm⁻¹ (Sn–C bonds) .

Q. Advanced: How does doping with this compound affect the performance of plastic scintillators?

Answer:
Doping polyvinyltoluene (PVT) scintillators with 20% this compound enhances:

  • Optical Transmittance : 90% in the visible range, critical for light emission efficiency .

  • Scintillation Properties :

    PropertyValue
    Light Yield6,700 ph/MeV
    Energy Resolution15.8% @ 662 keV
    Decay Time4.3 ns
    Radioluminescence peaks at 425 nm (390–550 nm range), suitable for X-ray detection .

Q. Basic: What role does this compound play in the synthesis of modified nucleosides?

Answer:
It serves as a furyl donor in Pd-catalyzed cross-couplings to synthesize:

  • Arabinonucleosides : Modified 2′-deoxy-2′-fluororibonucleosides for antiviral studies .
  • Fluorescent Probes : Furan-conjugated uridine triphosphates for enzymatic RNA labeling .
    Post-coupling deprotection (e.g., Zemplén method with NaOMe/MeOH) yields free nucleosides in >80% yields .

Q. Advanced: What challenges arise in scaling up the synthesis of this compound derivatives for large-scale applications?

Answer:
Critical challenges include:

  • Tin Byproduct Removal : Tributyltin halides require careful disposal due to toxicity; silica gel chromatography or aqueous washes are labor-intensive at scale .
  • Moisture Sensitivity : Strict anhydrous conditions are needed to prevent hydrolysis of the Sn–C bond .
  • Cost of Pd Catalysts : Recycling catalysts (e.g., via supported Pd nanoparticles) is under exploration to reduce costs .

Q. Basic: How is computational chemistry applied to study this compound's electronic properties?

Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts:

  • Electron Density : Localized electron-rich furan rings facilitate electrophilic substitution .
  • Reactivity : The Sn center’s electrophilicity is modulated by tributyl groups, affecting coupling kinetics .

Q. Advanced: What strategies address contradictions in reported yields for Stille couplings with this compound?

Answer:
Discrepancies arise from:

  • Substrate Steric Effects : Bulky substituents reduce yields; microwave-assisted synthesis improves efficiency for hindered systems .
  • Pd Catalyst Purity : Trace oxygen degrades catalysts; rigorous degassing of solvents is essential .
  • Stoichiometry : Excess stannane (1.2–1.5 equiv) compensates for slow transmetallation kinetics .

Properties

IUPAC Name

tributyl(furan-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANWDQJIWZEKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402802
Record name 2-(Tributylstannyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118486-94-5
Record name 2-(Tributylstannyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tributylstannyl)furan
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Synthesis routes and methods

Procedure details

A THF solution (100 mL) of furan (6.8 g) was cooled to -78° C. under N2 atmosphere. Butyl lithium (1.6 M×62.5 mL, 100 mmol) was added dropwise through dropping funnel in 1 hr. After stirred at -78° C. for 1 hr, the reaction mixture was warmed gradually to room temperature and stirred for 30 min. The mixture was again cooled to -78° C. and added dropwise a THF solution (25 mL) of Bu3SnCl (32.5 g, 100 mmol) with stirring. The mixture was warmed gradually to room temperature and stirred for 10-12 hrs and then concentrated. Distillation (92° C., 0.5 torr) yielded 31.3 g (87.7 mmol) of 2-(tributylstannyl) furan (87% yield).
Quantity
62.5 mL
Type
reactant
Reaction Step One
Name
Bu3SnCl
Quantity
32.5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Glycerylphosphorylcholine
Glycerylphosphorylcholine
2-(Tributylstannyl)furan

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